molecular formula C11H8F2N2 B567175 5-(3,4-Difluorophenyl)pyridin-3-amine CAS No. 1226415-43-5

5-(3,4-Difluorophenyl)pyridin-3-amine

Cat. No. B567175
CAS RN: 1226415-43-5
M. Wt: 206.196
InChI Key: UUQWRXQFVGLUAY-UHFFFAOYSA-N
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Description

“5-(3,4-Difluorophenyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H8F2N2 . It has an average mass of 206.191 Da and a monoisotopic mass of 206.065552 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl ring with two fluorine atoms at the 3rd and 4th positions .

Scientific Research Applications

Anticancer Activity

5-(3,4-Difluorophenyl)pyridin-3-amine and its derivatives have been explored for their potential in anticancer therapy. For instance, a study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which showed promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micro molar concentration (Chavva et al., 2013).

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives. A study presented a one-pot four-component reaction producing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives under mild conditions (Shaabani et al., 2009).

Synthesis of Fluorinated Heterocyclic Scaffold

Another study explored the synthesis of fluorinated heterocyclic scaffolds using this compound. The study focused on creating novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides (Revanna et al., 2013).

Antibacterial and Antimicrobial Activities

Some derivatives of this compound have shown significant antibacterial and antimicrobial activities. A study synthesized diphenyl 1-(pyridin-3-yl)ethylphosphonates, which demonstrated high antimicrobial activities against various bacteria and fungi, as well as significant anticancer activities against liver carcinoma and breast adenocarcinoma cell lines (Abdel-megeed et al., 2012).

Application in Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been utilized in creating rhenium(I) triscarbonyl compounds. These compounds demonstrated the ability to bind CO2 via a dearomatization/rearomatization reaction sequence, which is significant for CO2 capture and utilization (Stichauer et al., 2017).

properties

IUPAC Name

5-(3,4-difluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-10-2-1-7(4-11(10)13)8-3-9(14)6-15-5-8/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQWRXQFVGLUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735024
Record name 5-(3,4-Difluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1226415-43-5
Record name 5-(3,4-Difluorophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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